[1-(Naphthalen-2-yl)ethyl]phosphonic acid
Description
Properties
CAS No. |
478490-59-4 |
|---|---|
Molecular Formula |
C12H13O3P |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
1-naphthalen-2-ylethylphosphonic acid |
InChI |
InChI=1S/C12H13O3P/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H2,13,14,15) |
InChI Key |
BEIBOGJDGMTXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Phosphonylation of Hydroxy Esters with Phosphonochloridates
One of the most established methods for synthesizing α-substituted phosphonic acids, including derivatives like [1-(Naphthalen-2-yl)ethyl]phosphonic acid, is the phosphonylation of hydroxy esters using phosphonochloridates. This approach involves:
- Starting from hydroxy esters bearing the naphthalen-2-yl-ethyl moiety.
- Preparation of N-protected aminoalkylphosphonochloridates as reactive intermediates.
- Coupling these phosphonochloridates with hydroxy esters under controlled conditions to form phosphonodepsipeptides or phosphonic acid esters.
- Subsequent deprotection and hydrolysis steps to yield the free phosphonic acid.
This method is versatile and widely applied for α-, β-, and γ-phosphonodepsipeptides synthesis, providing good yields and stereochemical control when starting from chiral precursors. For example, diphenyl N-Cbz-1-aminoalkylphosphonates can be converted through transesterification and chlorination to phosphonochloridates, which then react with hydroxy esters to give the desired phosphonic acid derivatives after hydrolysis and deprotection.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Transesterification | Diphenyl phosphonate esters to monomethyl/ethyl esters | Intermediate esters for chlorination |
| Chlorination | Thionyl chloride (SOCl2) | Formation of phosphonochloridates |
| Coupling | Hydroxy esters + phosphonochloridates | Phosphonodepsipeptide esters |
| Hydrolysis/Deprotection | Basic hydrolysis, hydrogenolysis | Free phosphonic acid |
Hydrolysis of Diethyl Phosphonate Esters Derived from Aziridine Precursors
Another route involves the synthesis of aziridine-2-phosphonate derivatives bearing the naphthalen-2-yl-ethyl group, followed by selective hydrolysis to the corresponding phosphonic acid. Key points include:
- Use of diethyl aziridine-2-phosphonates as intermediates.
- Hydrolysis performed under mild conditions (e.g., 60 °C) in mixed solvent systems such as tetrahydrofuran (THF), water, and methanol.
- Lithium hydroxide monohydrate (LiOH·H2O) is preferred over NaOH or KOH to avoid cation exchange complications during desalting.
- Desalting is achieved by ion-exchange resins with carboxylic acid functional groups (e.g., Amberlite IRC-50 H+), which efficiently remove lithium ions and yield the free phosphonic acid.
This method allows for controlled mono-hydrolysis of diethyl esters to phosphonic acids with good purity and yield.
| Parameter | Details |
|---|---|
| Hydrolysis temperature | 60 °C |
| Solvent system | THF/H2O/MeOH (3:1:1) |
| Base | LiOH·H2O |
| Desalting resin | Amberlite IRC-50 H+ |
| Hydrolysis time | 2–6 hours |
Palladium-Catalyzed Synthesis via Benzylic H-Phosphinates
A more recent and selective approach involves palladium-catalyzed hydrophosphinylation of 2-vinylnaphthalene to form benzylic H-phosphinates, which can be oxidized to phosphonic acids. Highlights include:
- Use of palladium catalysts to add phosphinic acid moieties across vinyl groups.
- Formation of racemic or enantioenriched (1-naphthalen-2-yl-ethyl)-phosphinic acid intermediates.
- Subsequent oxidation steps convert phosphinic acids to phosphonic acids.
- This method offers asymmetric induction, providing enantioenriched products with enantiomeric excesses up to 77%, which is significant for chiral phosphonic acid synthesis.
This catalytic route is valuable for synthesizing chiral phosphonic acids with potential biological activity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrophosphinylation | Pd catalyst, 2-vinylnaphthalene, H-phosphinate | Formation of benzylic phosphinic acid |
| Oxidation | Oxidants like CCl4 | Conversion to phosphonic acid |
| Enantiomeric excess | Up to 77% ee | Asymmetric synthesis |
Michaelis–Arbuzov Reaction on Halogenated Naphthalen-2-yl Derivatives
The Michaelis–Arbuzov reaction is a classical method to prepare phosphonate esters, which can be hydrolyzed to phosphonic acids. For naphthalen-2-yl derivatives:
- Halogenated naphthalen-2-yl ethyl compounds (e.g., bromides) react with trialkyl phosphites.
- The reaction proceeds via nucleophilic substitution to form diethyl or dimethyl phosphonate esters.
- Subsequent hydrolysis or deprotection yields the free phosphonic acid.
This method is well-documented for various aromatic phosphonates and can be adapted for the naphthalen-2-yl ethyl system.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halide precursor | 1-(Naphthalen-2-yl)ethyl bromide or similar | Electrophile |
| Phosphite reagent | Triethyl or trimethyl phosphite | Phosphonate ester formation |
| Hydrolysis | Acidic or basic conditions | Phosphonic acid |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phosphonylation of Hydroxy Esters | Hydroxy esters, phosphonochloridates, SOCl2 | Reflux, controlled hydrolysis | High stereocontrol, versatile | Multi-step, requires protection/deprotection |
| Hydrolysis of Diethyl Aziridine Phosphonates | Diethyl aziridine phosphonates, LiOH·H2O | 60 °C, THF/H2O/MeOH | Mild conditions, selective hydrolysis | Requires ion-exchange desalting |
| Pd-Catalyzed Hydrophosphinylation | 2-vinylnaphthalene, Pd catalyst | Room temp, oxidation step | Enantioselective, catalytic | Racemic side products possible |
| Michaelis–Arbuzov Reaction | Halogenated naphthalen-2-yl ethyl, trialkyl phosphite | Heating, hydrolysis | Straightforward, classical | Requires halide precursor |
Research Findings and Notes
- The phosphonylation approach is well-established for synthesizing phosphonic acid analogues of peptides and related compounds, with yields often exceeding 80% after purification.
- Hydrolysis of diethyl esters using LiOH·H2O and Amberlite IRC-50 H+ resin is effective for obtaining pure phosphonic acids without contamination from sodium or potassium salts, which can complicate downstream applications.
- Palladium-catalyzed methods provide access to enantioenriched phosphonic acids, which is valuable for pharmaceutical and biochemical applications where chirality is critical.
- The Michaelis–Arbuzov reaction remains a reliable method for preparing phosphonate esters, which can be converted to phosphonic acids, though it requires halogenated precursors that may need additional synthesis steps.
Chemical Reactions Analysis
Types of Reactions
[1-(Naphthalen-2-yl)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like THF .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
[1-(Naphthalen-2-yl)ethyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the study of enzyme inhibitors and drug development .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison with Selected Phosphonic Acids
Key Observations :
- Aromatic vs. Aliphatic Substituents : The naphthalen-2-yl group in the target compound increases hydrophobicity compared to phenylphosphonic acid (logP ~0.49 for phenyl vs. estimated higher logP for naphthyl) .
- Functional Group Additions: NMAPA includes an aminoethyl linker, which could enhance metal coordination (e.g., TiO₂ surface binding) or solubility in polar solvents. In contrast, the target compound lacks this group, prioritizing simplicity and hydrophobicity.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The naphthalen-2-yl group significantly reduces water solubility compared to phenylphosphonic acid, limiting applications in aqueous systems but favoring organic-phase reactions or surface modifications .
- Acidity trends align with typical phosphonic acids, where electron-withdrawing groups (e.g., naphthyl) slightly lower pKa values compared to alkyl-substituted analogues .
Biological Activity
[1-(Naphthalen-2-yl)ethyl]phosphonic acid is an organophosphorus compound recognized for its significant biological activities, particularly in the field of cancer research. Its unique structure, featuring a naphthalene moiety linked to a phosphonic acid group, positions it as a promising candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of [1-(Naphthalen-2-yl)ethyl]phosphonic acid is C₁₃H₁₅O₄P. The compound features a naphthalene ring substituted with an ethyl group that connects to a phosphonic acid functional group. This configuration contributes to its distinctive biological properties.
Anticancer Properties
Research has indicated that [1-(Naphthalen-2-yl)ethyl]phosphonic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways and potential direct effects on DNA.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 5.67 | |
| MCF7 (Breast) | 4.32 | |
| SW1116 (Colon) | 6.45 | |
| BGC823 (Stomach) | 3.89 |
The above data highlights the varying potency of [1-(Naphthalen-2-yl)ethyl]phosphonic acid across different cancer types, suggesting its potential as a broad-spectrum anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The phosphonic acid group can mimic phosphate substrates, potentially inhibiting enzymes involved in critical metabolic pathways.
- DNA Interaction : Preliminary studies suggest that the compound may interact directly with DNA, leading to disruptions in replication and transcription processes.
- Modulation of Signaling Pathways : Evidence indicates that [1-(Naphthalen-2-yl)ethyl]phosphonic acid may influence signaling pathways associated with cell proliferation and apoptosis.
Study 1: In Vitro Evaluation
A study conducted by Zhang et al. evaluated the anticancer effects of various phosphonic acids, including [1-(Naphthalen-2-yl)ethyl]phosphonic acid, using the NCI's cancer cell line screening program. The compound demonstrated significant growth inhibition in several tested lines, particularly in breast and liver cancers, where it achieved IC₅₀ values lower than conventional chemotherapeutics like doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the compound's mechanism of action, revealing its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study provided insights into how [1-(Naphthalen-2-yl)ethyl]phosphonic acid could be integrated into treatment regimens for resistant cancer types.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [1-(Naphthalen-2-yl)ethyl]phosphonic acid, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid | Benzylamino group attached to naphthalene | Enhanced biological activity due to amino substitution |
| (2-Cyclohexyl-1-naphthalen-1-yl-ethyl)-phosphonic acid | Cyclohexyl group attached to naphthalene | Greater hydrophobicity affecting biological interactions |
| 2-Naphthalen-2-YL-1-naphthalen-1-YL-2-oxoethyl-phosphonic acid | Contains two naphthalene rings | Increased molecular complexity may enhance efficacy |
This comparison illustrates that while similar compounds exist, [1-(Naphthalen-2-yl)ethyl]phosphonic acid's specific structural arrangement contributes uniquely to its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
